N4-Benzyl-2-(methylthioethyl)piperazine

Übersicht

Beschreibung

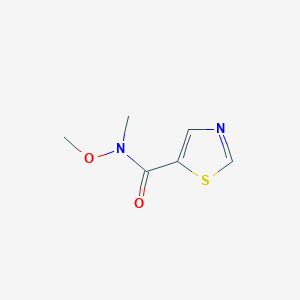

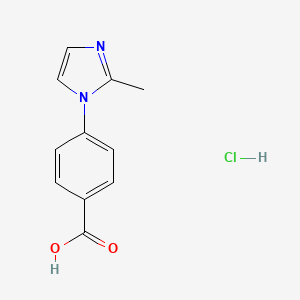

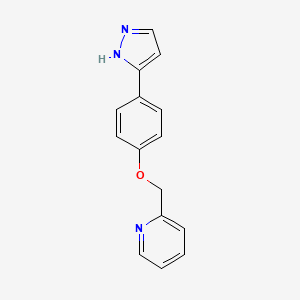

“N4-Benzyl-2-(methylthioethyl)piperazine” is a chemical compound with the empirical formula C14H22N2S . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular weight of “N4-Benzyl-2-(methylthioethyl)piperazine” is 250.40 g/mol . The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis

“N4-Benzyl-2-(methylthioethyl)piperazine” is classified as a combustible solid . Its flash point is not applicable, indicating that it does not ignite easily .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Piperazine derivatives have been studied for their metabolic pathways to inform the design of novel antidepressants. For example, research on the metabolism of Lu AA21004, a novel antidepressant, identified various metabolites, including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, further oxidized to benzoic acid. CYP2D6 and CYP3A4/5 enzymes were found to play significant roles in these metabolic processes, highlighting the importance of understanding enzymatic interactions for drug development (Hvenegaard et al., 2012).

Antibacterial and Antifungal Activities

Piperazine derivatives have been synthesized and tested for their antibacterial and antifungal properties. Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers showed potent inhibitory activities against bacterial biofilms and the MurB enzyme, essential for bacterial cell wall synthesis. These findings suggest potential applications in combating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Antiviral Agents

The synthesis of unsymmetrical bis-ureas based on piperazine structures has shown interesting antiviral properties. This research area explores piperazine derivatives as potential therapeutic agents against HIV, indicating the versatility of piperazine scaffolds in medicinal chemistry (El‐Faham et al., 2008).

Central Nervous System (CNS) Activities

Piperazine derivatives are prominent in research for central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. This highlights the significant role piperazine structures play in developing CNS-targeted therapies (Brito et al., 2018).

Anticancer Agents

Research into the development of aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 inhibitors for treating diseases involving ACAT-1 overexpression has led to the identification of piperazine derivatives as potential anticancer agents. This illustrates the ongoing exploration of piperazine-based compounds in oncology (Shibuya et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-benzyl-3-(2-methylsulfanylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCLLHVCSLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648053 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Benzyl-2-(methylthioethyl)piperazine | |

CAS RN |

660862-41-9 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)